molecular formula C9H7NO4 B8105219 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid

3-Phenyl-1,4,2-dioxazole-5-carboxylic acid

Cat. No.: B8105219
M. Wt: 193.16 g/mol
InChI Key: PWOPVELVXHDBAI-UHFFFAOYSA-N
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Description

3-Phenyl-1,4,2-dioxazole-5-carboxylic acid is a heterocyclic compound featuring a dioxazole ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with glyoxylic acid to form the intermediate hydrazone, which then undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide or a metal catalyst like copper(II) sulfate.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-Phenyl-1,4,2-dioxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The carboxylic acid group can also form ionic interactions with amino acid residues in proteins.

Comparison with Similar Compounds

    3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with a different arrangement of nitrogen and oxygen atoms in the ring.

    3-Phenyl-1,3,4-oxadiazole-5-carboxylic acid: Another isomer with a different nitrogen-oxygen arrangement.

Uniqueness: 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid is unique due to its specific ring structure, which can influence its chemical reactivity and biological activity. The presence of the dioxazole ring can confer different electronic properties compared to other isomers, potentially leading to distinct interactions with biological targets and different pharmacological profiles.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines

Biological Activity

3-Phenyl-1,4,2-dioxazole-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl derivatives with appropriate dioxazole precursors. The process may include various reagents and conditions that influence yield and purity. For example, hydroxamic acids have been utilized in the formation of dioxazoles, showcasing the versatility of the synthetic routes available for these compounds .

Antimicrobial Activity

Research has demonstrated that derivatives of dioxazole exhibit significant antimicrobial properties. For instance, compounds within the dioxazole family have shown effectiveness against various bacterial strains. In a study assessing antibacterial activity, certain derivatives exhibited minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies have shown that this compound exhibits moderate to high cytotoxicity against several human cancer cell lines, including lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29). The IC50 values from these studies indicate its potential as an anticancer agent.

Cell Line IC50 (µM) Reference
NCI H29225.0
HL-6019.0
HT2928.0

The mechanism underlying its cytotoxicity may involve the induction of oxidative stress leading to apoptosis in sensitive cell lines .

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. These interactions may include inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For instance, some studies suggest that dioxazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : A study investigated the effects of various dioxazole derivatives on cancer cell lines and found that certain modifications to the dioxazole structure significantly enhanced cytotoxicity against resistant cancer types .
  • Antibacterial Screening : Another research effort focused on synthesizing novel dioxazole derivatives and evaluating their antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration .

Properties

IUPAC Name

3-phenyl-1,4,2-dioxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8(12)9-13-7(10-14-9)6-4-2-1-3-5-6/h1-5,9H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOPVELVXHDBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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